molecular formula C12H15ClO3 B1669205 Clofibrate CAS No. 637-07-0

Clofibrate

Número de catálogo: B1669205
Número CAS: 637-07-0
Peso molecular: 242.70 g/mol
Clave InChI: KNHUKKLJHYUCFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El clofibrato es un agente hipolipemiante utilizado para controlar los niveles altos de colesterol y triacilgliceridos en la sangre. Pertenece a la clase de los fibratos y funciona al aumentar la actividad de la lipasa lipoproteica, promoviendo la conversión de lipoproteína de muy baja densidad a lipoproteína de baja densidad, y posteriormente reduciendo el nivel de lipoproteína de muy baja densidad. También puede aumentar el nivel de lipoproteína de alta densidad .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El clofibrato se sintetiza mediante la esterificación del ácido clofíbrico con etanol. La reacción típicamente implica el uso de un catalizador ácido fuerte como el ácido sulfúrico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster .

Métodos de Producción Industrial

En entornos industriales, el clofibrato se produce haciendo reaccionar ácido clofíbrico con etanol en presencia de un catalizador ácido fuerte. La mezcla de reacción se calienta bajo reflujo, y el éster resultante se purifica mediante destilación y recristalización para obtener clofibrato de alta pureza .

Análisis De Reacciones Químicas

Hydrolysis Reaction Mechanism

Clofibrate (C₁₂H₁₅ClO₃) features an ethyl ester group that undergoes hydrolysis in biological systems. The reaction follows:

This compound+H2OesterasesClofibric Acid+Ethanol\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{esterases}}\text{Clofibric Acid}+\text{Ethanol}

This enzymatic cleavage occurs primarily in the liver, converting the prodrug into its active carboxylic acid form . The reaction is pH-dependent and accelerates in alkaline environments due to nucleophilic attack by hydroxide ions on the ester carbonyl group.

Metabolic Pathway Quantification

Toxicokinetic studies in rasH2 transgenic mice demonstrate dose-dependent hydrolysis:

Dose (mg/kg)Plasma Clofibric Acid (μg/mL) at 3h
5041.4 (M), 54.3 (F)
200140.8 (M), 175.4 (F)
2503.0 (M), 3.0 (F)

Males showed 265.2 μg/mL clofibric acid at 0.5h post-200 mg/kg dose, while females reached 361.5 μg/mL after 250 mg/kg .

Structural Consequences of Hydrolysis

The hydrolysis product, clofibric acid, exhibits distinct physicochemical properties:

  • Molecular weight : 214.65 g/mol (vs. 242.70 g/mol for this compound)

  • Water solubility : Increased due to carboxylic acid group formation

  • Protein binding : 95–97% for clofibric acid vs. 60% for parent compound

This transformation enhances interaction with peroxisome proliferator-activated receptor alpha (PPAR-α), increasing lipid metabolism modulation .

Secondary Metabolic Interactions

While hydrolysis dominates, this compound influences fatty acid metabolism through PPAR-α agonism:

ParameterChange in Liver TissueChange in Plasma
Dihomo-γ-linolenic acid+200–300%
Arachidonic acid–38% in PC lipids+78% free form
Docosahexaenoic acid+68% in PS/PI lipids–83% in TG pool

These changes reflect altered desaturase activity and lipid redistribution rather than direct chemical reactions of this compound itself .

Dose-Response Relationships

Clinical chemistry data reveal nonlinear pharmacokinetics:

Dose (mg/kg/day)HDL IncreaseTriglyceride Reduction
50+14%–16%
250+29%–34%

Hepatic enzyme induction correlates with dose:

  • Alkaline phosphatase: +56% at 200 mg/kg

  • ALT: +13% at 200 mg/kg

Aplicaciones Científicas De Investigación

Clinical Applications

Clofibrate has been studied extensively for its therapeutic applications, particularly in lipid management:

  • Hyperlipidemia Treatment : It is primarily used to treat patients with type V hyperlipidemia. In combination therapy with lovastatin, studies have shown significant reductions in triglycerides (up to 75%) and total cholesterol (67%) .
  • Cancer Therapy Enhancement : Recent studies suggest that this compound may enhance the efficacy of certain cancer treatments. For instance, it has been shown to increase the uptake of imatinib in chronic myeloid leukemia cells by upregulating the organic cation transporter 1 (OCT1) gene expression .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Liver Enzyme Activity : A study involving male albino rats demonstrated that this compound significantly increased catalase activity and carnitine acetyltransferase levels in liver cells. These changes suggest modifications in peroxisomal enzyme activities due to this compound treatment .
  • Gene Expression Profiling : Research utilizing microarray technology identified changes in gene expression associated with fatty acid metabolism and hepatotoxicity after this compound exposure. Significant alterations were observed in genes related to fatty acid oxidation and cell proliferation .
  • Environmental Impact Studies : this compound's role as a PPAR agonist has also been investigated concerning environmental toxicology. Its effects on adipocyte differentiation highlight its potential implications for understanding endocrine disruptors .

Summary of Findings

The following table summarizes key findings related to this compound's applications:

Application AreaKey Findings
Lipid ManagementReduces triglycerides and cholesterol; effective in hyperlipidemia treatment
Cancer TreatmentEnhances imatinib uptake in chronic myeloid leukemia; potentially improves therapeutic outcomes
Gene Expression ChangesModulates genes involved in fatty acid metabolism; associated with hepatotoxicity
Environmental ToxicologyImpacts on adipocyte differentiation; relevance to endocrine disruption studies

Mecanismo De Acción

El clofibrato ejerce sus efectos al aumentar la actividad de la lipasa lipoproteica extrahepática, lo que mejora la lipólisis de triglicéridos de lipoproteínas. Esto lleva a la degradación de los quilomicrones, la conversión de lipoproteína de muy baja densidad a lipoproteína de baja densidad, y la conversión de lipoproteína de baja densidad a lipoproteína de alta densidad. El compuesto también aumenta ligeramente la secreción de lípidos a la bilis y, en última instancia, al intestino .

Comparación Con Compuestos Similares

  • Gemfibrozilo
  • Fenofibrato
  • Bezafibrato
  • Ciprofibrato

Singularidad

El clofibrato es único en su estructura molecular específica y su capacidad para aumentar la actividad de la lipasa lipoproteica de manera más efectiva en comparación con algunos otros fibratos. Se ha discontinuado en algunas regiones debido a efectos adversos .

Actividad Biológica

Clofibrate, a lipid-lowering agent, has been extensively studied for its biological activities, particularly in relation to its effects on lipid metabolism, renal function, and potential therapeutic applications in various medical conditions. This article synthesizes findings from diverse research studies, highlighting the compound's mechanisms of action, efficacy in clinical settings, and its impact on biological systems.

This compound primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This action leads to the modulation of lipid metabolism by increasing the oxidation of fatty acids and decreasing triglyceride levels in the liver. The compound has also been shown to induce the expression of cytochrome P450 enzymes, particularly CYP4A , which are involved in the metabolism of arachidonic acid to bioactive lipids, such as 20-HETE (20-hydroxyeicosatetraenoic acid) .

Key Findings:

  • This compound treatment significantly increases renal CYP4A expression and 20-HETE production in wild-type mice but not in PPARα-deficient mice .
  • The compound's ability to enhance lipid oxidation may contribute to its hypolipidemic effects, making it effective in managing dyslipidemia .

1. Treatment of Hyperlipidemia

This compound was historically used for lowering cholesterol and triglyceride levels. A pivotal study demonstrated that this compound reduced triglyceride levels significantly compared to placebo in patients with coronary heart disease . However, its use has declined due to concerns over adverse effects and the availability of newer agents.

2. Neonatal Jaundice

Recent research indicates that this compound may be beneficial in treating prolonged jaundice in neonates. A clinical trial showed that infants treated with this compound had a statistically significant reduction in bilirubin levels and a shorter duration of hospitalization compared to controls .

Table 1: Summary of Clinical Findings on this compound's Efficacy

Study FocusOutcomeSignificance
HyperlipidemiaReduced triglyceridesStatistically significant
Neonatal JaundiceDecreased bilirubin levelsP < .05
Hospitalization DurationShortened durationP = .005

Toxicological Profile

Despite its therapeutic benefits, this compound has been associated with several adverse effects. Long-term studies have indicated potential hepatotoxicity and an increased risk of cancer mortality among users compared to placebo groups . The compound has also shown mutagenic activity in some animal studies .

Table 2: Toxicological Findings Related to this compound

Study TypeFindingImplication
Long-term mortalityLower cancer mortalitySuggests potential safety
MutagenicityPositive in certain assaysRaises concerns for long-term use

Case Study 1: Hyperlipidemia Management

In a cohort study involving patients with hyperlipidemia, this compound was administered at a dosage of 1.8 g/day. Results indicated a significant decrease in LDL cholesterol levels after six months of treatment. However, the study also noted side effects including gastrointestinal disturbances.

Case Study 2: Neonatal Jaundice Intervention

In a controlled trial with 30 neonates diagnosed with breast milk jaundice, those treated with this compound exhibited a mean bilirubin reduction rate significantly higher than the control group (p < .05). The average duration of phototherapy was notably lower in the treatment group.

Propiedades

IUPAC Name

ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHUKKLJHYUCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020336
Record name Clofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clofibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

148-150 °C @ 20 MM HG
Record name Clofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00636
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOFIBRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L
Record name Clofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00636
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOFIBRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clofibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.138-1.144 @ 20 °C
Record name CLOFIBRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine. Clofibrate also inhibits the synthesis and increases the clearance of apolipoprotein B, a carrier molecule for VLDL. Also, as a fibrate, Clofibrate is an agonist of the PPAR-α receptor[4] in muscle, liver, and other tissues. This agonism ultimately leads to modification in gene expression resulting in increased beta-oxidation, decreased triglyceride secretion, increased HDL, increased lipoprotein lipase activity., Clofibrate decreases serum very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) concn in healthy individuals and abnormal lipoproteins in patients with type III hyperlipoproteinemia. Serum triglyceride concn are usually reduced more than cholesterol concn., The exact mechanism by which clofibrate lowers serum concn of triglycerides and cholesterol is unknown. Apparently, the drug has several antilipemic actions, including increasing triglyceride and VLDL clearance, inhibition of the biosynthesis of cholesterol before mevalonate formation, mobilization of cholesterol from tissues, increasing fecal excretion of neutral sterols, decreasing hepatic lipoprotein synthesis and/or secretion (particularly VLDL), decreasing free fatty acid release, and decreasing triglyceride synthesis., Clofibrate induces changes in blood coagulation which are independent of the lipid-lowering action of the drug. The drug decreases platelet adhesiveness. Plasma fibrinogen concn decrease during the first 6 wk to 4 mo of therapy after which the concn return toward normal. Plasma fibrinolysis is usually increased., Their primary effect is to increase the activity of lipoprotein lipase, which in turn promotes the catabolism of the triglyceride rich lipoproteins, VLDL and IDL. The drugs may also decrease the hepatic synthesis and secretion of VLDL. Fibric acids are believed to raise HDL cholesterol indirectly as a result of the decrease in the concentration of VLDL triglyceride. VLDL normally exchanges lipids with HDL, the triglycerides of VLDL moving to HDL and the cholesteryl esters of HDL moving to VLDL. When VLDL concentrations are reduced, this exchange is slowed. Cholesteryl esters remain in HDL and thus the concentration of HDL cholesterol increases. /Fibric Acids/
Record name Clofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00636
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOFIBRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

OIL, COLORLESS TO PALE YELLOW LIQ

CAS No.

637-07-0
Record name Clofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofibrate [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00636
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clofibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name clofibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPN91K7FU3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOFIBRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clofibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

118-119, < 25 °C
Record name Clofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00636
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Clofibric acid (1.073 g, 5 mmol) and ephedrine (0.826 g, 5 mmol) were molten in a hot mortar until a free-flowing clear liquid was obtained. The mixture solidified at room temperature and was grinded to obtain a yellow powder in quantitative yield. 1H-NMR (300 MHz, d6-DMSO) δ(ppm)=9.36 (br s, 2H), 7.30 (m, 5H), 7.19 (d, J=8.8 Hz, 2H), 6.82 (d, J=8.75 Hz, 2H), 5.10 (s, 1H), 3.12 (m, 1H), 2.52 (s, 3H), 1.41 (s, 6H), 0.85 (d, J=6.58 Hz), 3H). 13C-NMR (75 MHz, d6-DMSO) δ(ppm)=176.8, 155.5, 141.8, 128.5, 128.0, 126.9, 125.8, 123.4, 119.2, 80.2, 69.8, 59.5, 30.7, 25.8, 9.6. mp 131° C., T5%onset 166° C.
Quantity
1.073 g
Type
reactant
Reaction Step One
Quantity
0.826 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-chlorophenol (3 g, 23.3 mmol) in ethanol (100 mL) at room temperature is added potassium hydroxide (1.3 g, 23.3 mmol). The suspension is warmed at ˜35° C. for 15 min to complete dissolution before ethyl α-bromoisobutyrate (3.46 mL, 23.3 mmol) is introduced. The reaction is then heated to reflux where it is maintained for 16 h. After this time, the mixture is cooled to room temperature and filtered. The collected solids are washed with additional ethanol (10 mL) and the combined filtrates are concentrated under reduced pressure. The residue is dissolved in DCM (60 mL) and washed with water (×2). The organic phase is dried (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound as a clear colourless liquid (2.30 g, 40%). 1H NMR (400 MHz, CHLOROFORM-d): δ ppm 1.25 (3H, t, J=7.1 Hz), 1.58 (6H, s), 4.23 (2H, q, J=7.1 Hz), 6.78 (2H, d, J=9.0 Hz), 7.19 (2H, d, J=9.1 Hz); m/z: 243/245 [M+H+].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Yield
40%

Synthesis routes and methods IV

Procedure details

Ethyl 2-bromo-2-methyl-propanoate and p-chlorophenol was dissolved in dry acetone and treated with potassium carbonate. After stirring at rt for 30 min., the mixture was refluxed for 16 h. The reaction mixture was poured into water and extracted with DCM. The organic layer was dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (silica, hexanes:EtOAc, 9:1, 6:1 to 3:1) to give the desired product, which was used in the following step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clofibrate
Reactant of Route 2
Reactant of Route 2
Clofibrate
Reactant of Route 3
Reactant of Route 3
Clofibrate
Reactant of Route 4
Reactant of Route 4
Clofibrate
Reactant of Route 5
Reactant of Route 5
Clofibrate
Reactant of Route 6
Reactant of Route 6
Clofibrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.